6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at position 6, a phenyl group at position 1, and a 2,4,5-trichlorophenyl ether at position 4. The pyrazolopyrimidine scaffold is known for its role in kinase and heat shock protein (Hsp90) inhibition, particularly in oncology therapeutics .
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-(2,4,5-trichlorophenoxy)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4OS/c1-27-18-23-16-11(9-22-25(16)10-5-3-2-4-6-10)17(24-18)26-15-8-13(20)12(19)7-14(15)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPGBVHZYNVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC(=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether typically begins with the preparation of the pyrazolopyrimidine scaffold. Common steps involve:
Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core from suitable precursors.
Substitution reactions: : Incorporating the 6-methylsulfanyl and 1-phenyl groups under controlled conditions.
Etherification: : Formation of the trichlorophenyl ether linkage through nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves:
High-throughput synthesis: : Utilizing automated systems to increase yield and efficiency.
Green chemistry approaches: : Reducing the use of hazardous solvents and reagents, ensuring sustainable practices.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain functional groups, especially within the aromatic rings, can undergo reduction under specific conditions.
Substitution: : Various substitution reactions can occur, particularly at the phenyl and trichlorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.
Major Products Formed
Depending on the reaction, the major products can include:
Sulfoxides and sulfones: from oxidation.
Dechlorinated derivatives: from reduction.
Substituted phenyl ethers: from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a precursor for more complex molecules
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting kinases involved in disease pathways.
Medicine
In medicinal chemistry, 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether and its analogs are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, often enzymes or receptors. The interaction typically involves:
Inhibition of enzyme activity: : By binding to the active site or allosteric sites of enzymes, it can modulate their activity.
Pathway modulation: : Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Comparator : 1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl) Hydrazine Derivatives
- Structure : Shares the pyrazolo[3,4-d]pyrimidine core but substitutes position 6 with an amine group instead of methylsulfanyl.
- Biological Activity: Demonstrated potent TRAP1 (TNF Receptor Associated Protein 1) inhibition, leading to anti-cancer effects in mouse xenograft models. TRAP1 regulates mitochondrial integrity and metabolism in cancer cells .
- Pharmacokinetics : High metabolic and plasma stability due to the amine group, with confirmed mitochondrial permeability .
- However, the amine group in the comparator likely offers better hydrogen-bonding capacity for target binding.
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Chlorinated Phenyl Ether Compounds
Key Comparator: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Structure: Phenoxyacetic acid with 2,4,5-trichlorophenyl group.
- Biological Activity : Herbicidal action via auxin mimicry, with documented toxicity (e.g., dermal absorption in mammals and bioaccumulation in aquatic species) .
- Contrast with Target Compound : While both share a 2,4,5-trichlorophenyl group, the target compound’s pyrazolopyrimidine core likely directs activity toward cancer targets rather than herbicidal effects. The ether linkage in the target compound may reduce environmental persistence compared to the ester linkage in 2,4,5-T.
Table 2: Chlorinated Phenyl Group Impact on Bioactivity
Hsp90/TRAP1 Inhibitors
Key Comparator : Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors
- Mechanism : Mitochondrial permeability enables direct inhibition of TRAP1, disrupting cancer cell metabolism .
- Efficacy: In vivo tumor regression in xenograft models at nanomolar concentrations .
- Contrast with Target Compound : The methylsulfanyl group may alter binding affinity to TRAP1 or Hsp90. Thioether-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, which could enhance therapeutic windows.
Biological Activity
The compound 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential as an epidermal growth factor receptor (EGFR) inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of the methylsulfanyl group and the trichlorophenyl ether moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:
- In Vitro Studies : The compound was assessed for its anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. Results indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.016 µM to 24 µM against wild-type EGFR and mutant forms such as EGFR T790M .
- Mechanism of Action : Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. For instance, compound 12b showed an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling .
EGFR Inhibition
The compound's structural similarity to ATP allows it to act as an EGFR inhibitor:
- Binding Studies : Molecular docking studies indicated that the compound binds effectively to both wild-type and mutant EGFR, which is crucial for developing targeted therapies against resistant cancer forms .
- Selectivity : Some derivatives displayed dual inhibition of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating a multitarget approach that could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | EGFR WT | 0.016 | Apoptosis induction |
| 12b | EGFR T790M | 0.236 | Cell cycle arrest |
| 5i | Dual EGFR/VEGFR2 | 0.3 (EGFR), 7.6 (VEGFR2) | Tumor growth inhibition |
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Compound 12b : This compound was noted for its potent anti-proliferative effects on A549 and HCT-116 cells with significant apoptosis induction and cell cycle arrest .
- Dual Inhibitor Study : Compound 5i was identified as a non-selective dual inhibitor with effective tumor growth inhibition in MCF-7 models, showcasing its potential in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
